N-ethyl-N-(2-methyl-2-propen-1-yl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step processes that include the use of NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography to establish the molecular structure. These methods have been utilized to synthesize and confirm the structure of similar triazole derivatives, indicating the complexity and precision required in synthesizing such compounds (Shen et al., 2013). Additionally, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process highlights the intricate nature of synthesizing specific triazole compounds, showcasing the exploration of reaction conditions to optimize yield and product characterization (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole compounds is stabilized by various intermolecular and intramolecular hydrogen bonds, forming a complex network that contributes to their stability and reactivity. The synthesis and structural analysis of similar compounds reveal the importance of hydrogen bonding in determining the molecular conformation and packing (Shen et al., 2013). These studies underscore the significance of structural characterization in understanding the properties and potential applications of triazole derivatives.
properties
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-4-23(9-12(2)3)16(25)15-11-24(22-21-15)10-13-7-5-6-8-14(13)17(18,19)20/h5-8,11H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBCAGWZBJVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1=CN(N=N1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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